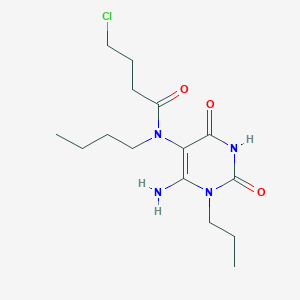
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide” is a chemical compound with the molecular formula C13H21ClN4O3 . It is used for proteomics research . The compound contains a total of 68 bonds, including 35 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.78 g/mol . It has a complexity of 464 and a topological polar surface area of 95.7 Ų . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用
Chemical Synthesis and Biological Activities
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide, due to its complex structure, finds relevance in chemical synthesis and biological activities research. Studies demonstrate its potential involvement in the synthesis of derivatives and analogues with significant biological activities.
Chemical Synthesis and Derivatives : Research has shown that compounds with similar structural motifs to this compound are synthesized for their potential as biological agents. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives has been explored for antimicrobial activities. These synthetic pathways contribute to the development of novel compounds with potential therapeutic applications (Akbari et al., 2008).
Biological Activities : The structural framework of this compound is conducive to the investigation of biological activities. Compounds exhibiting similar structures have been evaluated for their cytotoxic activities in cancerous and normal human cells, highlighting the potential of such molecules in therapeutic applications (Latypova et al., 2017).
Molecular Docking and Structural Studies : Further research into compounds with related structures involves molecular docking and structural studies to understand their interaction with biological targets. These studies provide insights into the potential mechanisms of action and contribute to the design of more effective drugs. An example includes investigations into the docking studies of butanoic acid derivatives, which are crucial for understanding their biological activities and pharmacological importance (Vanasundari et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-butyl-4-chlorobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-5-10-19(11(21)7-6-8-16)12-13(17)20(9-4-2)15(23)18-14(12)22/h3-10,17H2,1-2H3,(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNALLLQTRHXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=C(N(C(=O)NC1=O)CCC)N)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)
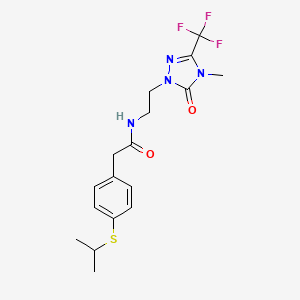
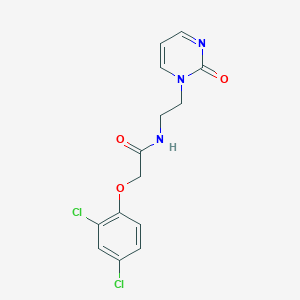
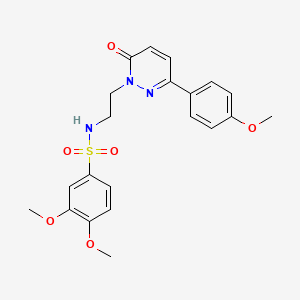

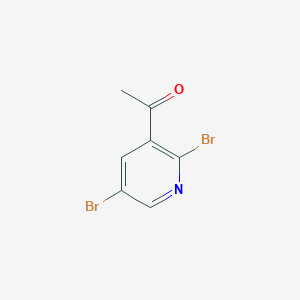

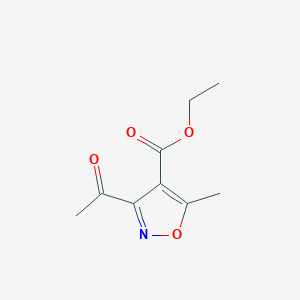
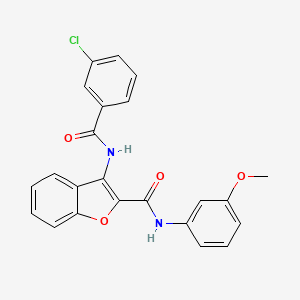
![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)

